1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one 1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18828695
InChI: InChI=1S/C10H9BrF3NOS/c1-5(11)9(16)7-4-6(2-3-8(7)15)17-10(12,13)14/h2-5H,15H2,1H3
SMILES:
Molecular Formula: C10H9BrF3NOS
Molecular Weight: 328.15 g/mol

1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one

CAS No.:

Cat. No.: VC18828695

Molecular Formula: C10H9BrF3NOS

Molecular Weight: 328.15 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one -

Specification

Molecular Formula C10H9BrF3NOS
Molecular Weight 328.15 g/mol
IUPAC Name 1-[2-amino-5-(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one
Standard InChI InChI=1S/C10H9BrF3NOS/c1-5(11)9(16)7-4-6(2-3-8(7)15)17-10(12,13)14/h2-5H,15H2,1H3
Standard InChI Key LMIFPRWYLUUPIN-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C1=C(C=CC(=C1)SC(F)(F)F)N)Br

Introduction

1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a complex organic compound characterized by its unique chemical structure, which includes a brominated propanone group attached to a phenyl ring containing both an amino group and a trifluoromethylthio substituent. This compound has the molecular formula C10H9BrF3NOS and a molecular weight of approximately 328.15 g/mol . The presence of the trifluoromethylthio group significantly enhances the compound's lipophilicity, which may influence its biological interactions and reactivity in various chemical processes.

Synthesis and Chemical Reactions

The synthesis of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves several steps, including nucleophilic substitution reactions. The choice of solvents, temperature, and reaction conditions can significantly affect the yield and purity of the compound. This compound can participate in diverse chemical reactions, making it versatile in synthetic organic chemistry.

Biological Activity and Potential Applications

Research indicates that 1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one may exhibit significant biological activity, including potential antimicrobial and anticancer properties. The trifluoromethylthio group is believed to enhance binding affinity and selectivity towards biological targets, such as enzymes and receptors. This makes it a candidate for further pharmacological exploration.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one, including:

Compound NameStructure FeaturesUnique Aspects
1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-oneContains a brominated propanone and amino groupDifferent substitution pattern on the phenyl ring
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-oneIodine instead of bromineSimilar trifluoromethylthio group but different halogen
2-Amino-5-trifluoromethyl-1,3,4-thiadiazoleTrifluoromethyl group but lacks brominated propanoneKnown for anticancer properties but structurally distinct

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator